REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]([CH3:10])([C:6]([NH2:9])([CH3:8])[CH3:7])[CH3:5].[OH-].[Na+].[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1C=CC=CC=1>[CH3:5][C:4]1([CH3:10])[C:6]([CH3:8])([CH3:7])[NH:9][C:13]2([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:3]1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC(C)(C(C)(C)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diamine
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the diamine is recovered
|
Type
|
TEMPERATURE
|
Details
|
The wet diamine (15.3 grams) is then heated with benzene (150 mls)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 40 hours in a flask
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
The benzene is then removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the reddish liquid residue is fractionally distilled
|
Type
|
CUSTOM
|
Details
|
The main fraction, b.p 82°-84° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC2(NC1(C)C)CCCCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |